molecular formula C28H46N2O B1153350 Buxbodine D CAS No. 390362-53-5

Buxbodine D

Cat. No.: B1153350
CAS No.: 390362-53-5
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Description

Buxbodine D (CAS: 390362-53-5) is a steroidal alkaloid isolated from the plant Buxus bodinieri, a species traditionally used in Chinese medicine. Its molecular formula is C28H46N2O, with a molecular weight of 426.69 g/mol . Structurally, it features a 3β-dimethylamino group and a 20α-acetoxylamino substitution on a pregnane skeleton with a cyclo-9β,19-lactone ring and a double bond at C6(7) . The compound is characterized as colorless crystals with a melting point of 212–215°C and a purity of ≥95% in commercially available standards .

This compound is stored at 2–8°C in its solid form and requires dissolution in organic solvents (e.g., DMSO, chloroform) for experimental use .

Properties

IUPAC Name

N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O/c1-18(29-19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(30(7)8)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h9-10,18,20-23H,11-17H2,1-8H3,(H,29,31)/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOKSILAUNMUGQ-DMEQQSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122482
Record name Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390362-53-5
Record name Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390362-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Buxbodine D is typically extracted from the herbs of Buxus bodinieri. The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material . The compound is then purified through chromatographic techniques to achieve high purity levels.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Buxus bodinieri using optimized solvent extraction methods. The process is followed by purification steps such as column chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Buxbodine D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

    Substitution: In this reaction, one functional group in this compound is replaced by another group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed:

Mechanism of Action

The mechanism of action of Buxbodine D involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Buxbodine B (CAS: 390362-51-3)

Structural Similarities and Differences :

  • Molecular Formula: C26H41NO2 (MW: 399.62 g/mol) vs. C28H46N2O (Buxbodine D) .
  • Substituents: Buxbodine B replaces the 20α-acetoxylamino group in this compound with a 16β-hydroxyl group and lacks the C6(7) double bond .
  • Physical Properties : Higher melting point (202–205°C ) compared to this compound, likely due to reduced steric hindrance from the hydroxyl group .

Bioactivity :

  • Buxbodine B exhibits weak acetylcholinesterase (AChE) inhibitory activity, with IC50 values ranging from 10.8–98 μM . This activity is attributed to its dimethylamino group, which may interact with the enzyme’s catalytic site. In contrast, this compound’s acetoxylamino substitution could modulate its binding affinity, though specific data are unavailable .

Cyclovirobuxine D (CAS: 860-79-7)

Structural Comparison :

  • Molecular Formula : C26H44N2O2 (MW: 432.65 g/mol) vs. C28H46N2O (this compound) .
  • Key Features: Cyclovirobuxine D contains a cyclopropane ring at C9–C10 and a hydroxyl group at C16, distinguishing it from this compound’s acetoxylamino and dimethylamino substitutions .

Pharmacological Profile :

  • Cyclovirobuxine D is clinically utilized for cardiovascular disorders, demonstrating anti-arrhythmic and anti-ischemic effects .

Buxifoliadine Derivatives (e.g., Buxifoliadine A–G)

Structural Divergence :

  • These compounds, sourced from Severinia buxifolia, have simpler triterpenoid or alkaloid skeletons lacking the pregnane backbone of this compound .

Bioactivity :

  • Buxifoliadines A–G show cytotoxicity (ED50: 0.5–5.0 μg/mL in vitro), targeting cancer cells .

Tabulated Comparison of Key Features

Compound This compound Buxbodine B Cyclovirobuxine D
CAS Number 390362-53-5 390362-51-3 860-79-7
Molecular Formula C28H46N2O C26H41NO2 C26H44N2O2
Molecular Weight 426.69 g/mol 399.62 g/mol 432.65 g/mol
Melting Point 212–215°C 202–205°C Not reported
Key Substituents 3β-dimethylamino, 20α-acetoxylamino 16β-hydroxy, 3β-dimethylamino 16β-hydroxy, cyclopropane ring
Bioactivity Limited data AChE inhibition (IC50: 10.8–98 μM) Cardiovascular modulation
Source Buxus bodinieri Buxus bodinieri Buxus spp.

Biological Activity

Buxbodine D is a natural alkaloid derived from the plant genus Buxus, known for its various biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Structural Characteristics

This compound exhibits a unique structural configuration typical of steroidal alkaloids. Its chemical structure is characterized by specific functional groups that contribute to its biological activity. The absence of certain functional groups, such as keto or amino groups at the C-3 position, distinguishes it from other alkaloids in its class, which typically possess these functionalities .

Biological Activities

This compound has been studied for several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. It has shown potential against various cancer cell lines, indicating its role as a chemotherapeutic agent.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, effectively inhibiting the growth of certain bacteria and fungi. This activity is significant in the context of increasing antibiotic resistance.
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Signaling Pathways : this compound may interact with various cell signaling pathways, including those involved in apoptosis and inflammation. For instance, it has been observed to modulate the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
  • Receptor Binding : The compound may act on specific receptors within the body, influencing cellular responses. This includes potential interactions with nicotinic acetylcholine receptors, which are implicated in both neurological function and cancer biology .
  • Oxidative Stress Reduction : this compound may enhance antioxidant defenses within cells, thereby reducing oxidative damage and promoting cell survival under stress conditions.

Case Studies

Several case studies have illustrated the efficacy of this compound in various applications:

  • Case Study 1 : A study evaluating the anticancer effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability and induction of apoptosis at specific concentrations. The findings suggest its potential use as an adjunct therapy in breast cancer treatment.
  • Case Study 2 : Research focusing on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Candida albicans. The study highlights its potential as a natural alternative to conventional antimicrobials.
  • Case Study 3 : A neuroprotective study examined the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound significantly improved cell viability and reduced markers of oxidative damage.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial/fungal growth
NeuroprotectiveReduces oxidative stress

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